
Idoxifene
Vue d'ensemble
Description
Initialement développé pour le traitement du cancer du sein et de l'ostéoporose postménopausique, il n'a jamais été commercialisé en raison de son efficacité insuffisante . L'idoxifène est structurellement apparenté au tamoxifène, un autre SERM bien connu, mais il comprend un atome d'iode en position 4, ce qui augmente son affinité pour le récepteur des œstrogènes .
Méthodes De Préparation
La synthèse de l'idoxifène implique plusieurs étapes. L'une des voies de synthèse à grande échelle comprend les étapes suivantes :
Acylation de Friedel-Crafts : le 2-chloroéthoxybenzène est acylé par l'acide 2-phénylbutyrique.
Réaction avec le 4-iodophényllithium : la cétone résultante est ensuite mise à réagir avec le 4-iodophényllithium, qui est préparé par mono-lithiation du 1,4-diiodobenzène.
Formation du produit final : le produit final, l'idoxifène, est obtenu après purification.
Analyse Des Réactions Chimiques
L'idoxifène subit différents types de réactions chimiques, notamment :
Oxydation : l'idoxifène peut être oxydé dans des conditions spécifiques pour former des oxydes correspondants.
Réduction : il peut être réduit pour former des dérivés déiodés.
Substitution : l'idoxifène peut subir des réactions de substitution, en particulier impliquant l'atome d'iode.
Les réactifs et les conditions couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium pour l'oxydation, des agents réducteurs comme l'hydrure de lithium et d'aluminium pour la réduction et des nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Applications de la recherche scientifique
Chimie : la structure unique de l'idoxifène en fait un composé précieux pour étudier les effets de la substitution de l'iode sur l'activité des SERM.
Biologie : il a été utilisé dans la recherche pour comprendre le rôle des récepteurs des œstrogènes dans divers processus biologiques.
Médecine : l'idoxifène a été étudié pour son potentiel à traiter le cancer du sein et l'ostéoporose postménopausique.
Industrie : bien qu'il ne soit pas commercialisé, la synthèse et les propriétés de l'idoxifène ont fourni des informations précieuses pour le développement d'autres SERM.
Mécanisme d'action
L'idoxifène exerce ses effets en se liant aux récepteurs des œstrogènes et en modulant leur activité . Il agit comme un agoniste par l'intermédiaire de l'élément de réponse aux œstrogènes (ERE) dans les ostéoblastes formant les os, stimulant l'apoptose des ostéoclastes et contribuant au maintien de l'homéostasie osseuse . Dans les cellules endométriales humaines, l'idoxifène a une activité agoniste négligeable et peut bloquer l'expression des gènes induite par les œstrogènes . Cette activité tissulaire spécifique distingue l'idoxifène des autres SERM.
Applications De Recherche Scientifique
Efficacy in Metastatic Breast Cancer
Idoxifene has been evaluated in several clinical trials for its effectiveness in treating metastatic breast cancer, particularly in patients who have developed resistance to tamoxifen. In a randomized phase II trial involving 56 postmenopausal women with advanced breast cancer, this compound demonstrated modest clinical activity. The overall clinical benefit rate was reported at 16%, with a median duration of clinical benefit of 9.8 months . In comparison, an increased dose of tamoxifen did not yield any objective responses in the same cohort .
Study | Population | Dosage | Clinical Benefit Rate | Median Duration |
---|---|---|---|---|
Phase II Trial | 56 postmenopausal women | 40 mg/day this compound | 16% | 9.8 months |
Tamoxifen Comparison | Same cohort | Increased dose of tamoxifen | 9% | Not specified |
Comparison with Tamoxifen
In another study comparing this compound directly with tamoxifen among 321 postmenopausal patients, this compound showed similar efficacy and toxicity profiles. The complete response plus partial response rates were 13% for this compound compared to 9% for tamoxifen . Notably, the median time to progression was longer for this compound (166 days) than for tamoxifen (140 days), suggesting a potential advantage in treatment duration .
Effects on Bone Health and Lipid Metabolism
This compound has also been studied for its effects on bone mineral density and lipid profiles in postmenopausal women. In ovariectomized rat models, this compound completely prevented bone loss and significantly reduced total serum cholesterol levels . This dual action suggests that this compound may not only serve as an effective anti-cancer agent but also promote bone health and improve lipid metabolism.
Parameter | Effect of this compound |
---|---|
Bone Mineral Density | Prevented loss in lumbar and proximal tibial bones |
Total Serum Cholesterol | Reduced significantly at doses of 0.5 mg/kg/day |
Mechanistic Insights
Research indicates that this compound operates through specific mechanisms that differentiate it from traditional estrogens. It exhibits minimal uterotrophic activity while blocking estrogen-induced gene expression in endometrial cells . This mechanism is crucial as it suggests a lower risk of endometrial hyperplasia compared to other treatments.
Safety Profile
The safety profile of this compound appears favorable when compared to tamoxifen. Reported adverse effects such as hot flashes and mild nausea were similar between both drugs . This similarity in side effects indicates that this compound may be a viable alternative for patients who cannot tolerate tamoxifen or have developed resistance.
Mécanisme D'action
Idoxifene exerts its effects by binding to estrogen receptors and modulating their activity . It acts as an agonist through the estrogen response element (ERE) in bone-forming osteoblasts, stimulating osteoclast apoptosis and contributing to the maintenance of bone homeostasis . In human endometrial cells, this compound has negligible agonist activity and can block estrogen-induced gene expression . This tissue-specific activity distinguishes this compound from other SERMs.
Comparaison Avec Des Composés Similaires
L'idoxifène est similaire à d'autres modulateurs sélectifs des récepteurs des œstrogènes tels que le tamoxifène, le raloxifène et le torémifène . il possède des caractéristiques uniques qui le distinguent des autres :
Torémifène : L'idoxifène a une affinité de liaison relative plus élevée pour le récepteur des œstrogènes que le torémifène.
Ces caractéristiques uniques font de l'idoxifène un composé précieux pour la recherche et les applications thérapeutiques potentielles.
Activité Biologique
Idoxifene is a novel selective estrogen receptor modulator (SERM) that has garnered attention for its unique biological activities, particularly in the context of bone health and lipid metabolism. This compound exhibits a distinct pharmacological profile compared to traditional SERMs like tamoxifen, making it a subject of interest in various clinical and preclinical studies.
This compound demonstrates a tissue-selective mechanism of action, functioning as an estrogen agonist in bone tissue while acting as an antagonist in the uterus. This selective activity is attributed to its stronger affinity for estrogen receptor alpha (ERα) compared to tamoxifen, with a reported 2.5 to 5-fold greater affinity . The compound inhibits estrogen-induced gene expression in endometrial cells, thereby minimizing the risk of uterine hyperplasia, a common side effect associated with other SERMs .
Effects on Bone Health
Research indicates that this compound effectively prevents bone loss, particularly in ovariectomized (Ovx) rat models. In a study where this compound was administered at doses of 0.5 mg/kg·day and 2.5 mg/kg·day, significant preservation of lumbar and proximal tibial bone mineral density (BMD) was observed over a two-month treatment period . This suggests that this compound can mitigate the adverse effects of estrogen withdrawal on bone health.
Lipid Metabolism
This compound also exhibits beneficial effects on lipid metabolism. It was shown to reduce total serum cholesterol levels in Ovx rats, with maximal reduction observed at the lower dose of 0.5 mg/kg·day . This lipid-lowering effect may contribute to its potential cardiovascular benefits.
Uterine Effects
Unlike tamoxifen, this compound displays minimal uterotrophic activity, which is critical for reducing the risk of endometrial cancer associated with long-term SERM use. Histological evaluations revealed myometrial and endometrial atrophy in Ovx rats treated with this compound, reinforcing its antagonistic effects on uterine tissue .
Efficacy and Tolerability
Clinical trials have demonstrated that this compound is well-tolerated among patients with metastatic breast cancer. A phase I study indicated that while some patients experienced mild side effects (e.g., hot flashes), these were comparable to those seen with tamoxifen . In another randomized phase II study focusing on breast cancer treatment, this compound showed promise in stabilizing disease progression in some patients .
Comparative Studies
A direct comparison between this compound and tamoxifen revealed that this compound has reduced agonist activity on breast and uterine tissues compared to tamoxifen, which may make it a safer alternative for long-term use in hormone-sensitive cancers .
Data Summary
Parameter | This compound | Tamoxifen |
---|---|---|
Affinity for ERα | 2.5-5 fold greater | Standard |
Bone Density Preservation | Significant (Ovx rats) | Moderate |
Cholesterol Reduction | Yes (maximal at 0.5 mg/kg) | Not specified |
Uterotrophic Activity | Minimal | Moderate |
Common Side Effects | Hot flashes (13%) | Hot flashes (15%) |
Propriétés
IUPAC Name |
1-[2-[4-[(E)-1-(4-iodophenyl)-2-phenylbut-1-enyl]phenoxy]ethyl]pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30INO/c1-2-27(22-8-4-3-5-9-22)28(23-10-14-25(29)15-11-23)24-12-16-26(17-13-24)31-21-20-30-18-6-7-19-30/h3-5,8-17H,2,6-7,18-21H2,1H3/b28-27- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKOTMDDZAJTGQ-DQSJHHFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)OCCN2CCCC2)C3=CC=C(C=C3)I)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C1=CC=C(C=C1)OCCN2CCCC2)\C3=CC=C(C=C3)I)/C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5043926 | |
Record name | Idoxifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5043926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116057-75-1 | |
Record name | Idoxifene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116057-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Idoxifene [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116057751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Idoxifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5043926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IDOXIFENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/456UXE9867 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.